

# An In-depth Technical Guide to Nicotinic Anhydride (CAS: 16837-38-0)

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## Compound of Interest

Compound Name: Nicotinic anhydride

Cat. No.: B1678761

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This technical guide provides a comprehensive overview of **Nicotinic Anhydride** (CAS No. 16837-38-0), a key reagent and intermediate in organic and medicinal chemistry. This document details its physicochemical properties, synthesis and purification protocols, significant applications, and the biological signaling pathways associated with its hydrolysis product, nicotinic acid.

## Physicochemical and Spectroscopic Data

**Nicotinic anhydride** is the symmetrical anhydride of nicotinic acid (Vitamin B3). It presents as a white to off-white crystalline solid and is highly sensitive to moisture.<sup>[1]</sup> Due to its reactivity, it serves as a valuable acylating agent in the synthesis of various nicotinic acid derivatives.<sup>[2]</sup>

## Physicochemical Properties

The key physical and chemical properties of **nicotinic anhydride** are summarized in the table below for quick reference.

Property	Value	Source(s)
CAS Number	16837-38-0	[2]
Molecular Formula	C <sub>12</sub> H <sub>8</sub> N <sub>2</sub> O <sub>3</sub>	[2]
Molecular Weight	228.21 g/mol	[2]
Appearance	White to off-white crystalline solid	[2]
Melting Point	122–125 °C	[1]
Boiling Point	200 °C at 1 mmHg	
Solubility	Soluble in polar organic solvents (e.g., Acetone) and benzene.[1]	[2]
InChI Key	VPODXHOUBDCEHN-UHFFFAOYSA-N	[2]
Canonical SMILES	C1=CC(=CN=C1)C(=O)OC(=O)C2=CC=CN=C2	[2]

## Predicted Spectroscopic Analysis

While direct experimental spectra for **nicotinic anhydride** are not readily available in public databases, its spectroscopic characteristics can be reliably predicted based on its structure and data from analogous compounds.

- <sup>1</sup>H NMR Spectroscopy:** The molecule is symmetrical, resulting in a simplified spectrum. The four protons on each pyridine ring are chemically equivalent to their counterparts on the other ring. This would lead to four distinct signals in the aromatic region (typically δ 7.0-9.5 ppm), corresponding to the protons at positions 2, 4, 5, and 6 of the pyridine ring. The splitting patterns would be complex due to proton-proton coupling within the aromatic system.
- <sup>13</sup>C NMR Spectroscopy:** Due to symmetry, six distinct carbon signals are expected.

- Carbonyl Carbon (C=O): One signal in the downfield region, characteristic of anhydride carbonyls (typically  $\delta$  160-175 ppm).
- Pyridine Ring Carbons: Five signals corresponding to the carbons of the pyridine ring, with shifts influenced by the nitrogen atom and the carbonyl group. Aromatic carbons typically appear between  $\delta$  120-150 ppm.
- Infrared (IR) Spectroscopy: As a non-cyclic anhydride, its IR spectrum is expected to show two characteristic carbonyl (C=O) stretching bands due to symmetric and asymmetric vibrations.<sup>[3]</sup>
  - Asymmetric C=O Stretch: Strong band around 1800-1830  $\text{cm}^{-1}$ .
  - Symmetric C=O Stretch: Strong band around 1740-1760  $\text{cm}^{-1}$ .
  - C-O Stretch: A strong band in the 1000-1300  $\text{cm}^{-1}$  region.
- Mass Spectrometry (MS):
  - Molecular Ion ( $\text{M}^+$ ): A peak at  $m/z = 228$ , corresponding to the molecular weight.
  - Fragmentation: Common fragmentation pathways for anhydrides include the loss of CO and  $\text{CO}_2$ , leading to peaks at  $m/z = 200$  and  $m/z = 184$ , respectively. A primary fragmentation would be the cleavage of the C-O-C bond to yield a nicotinoyl cation ( $m/z = 106$ ), which would likely be a prominent peak.

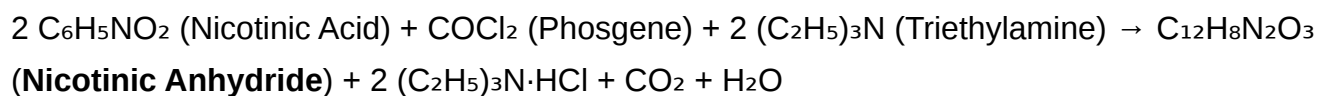
## Synthesis and Purification

**Nicotinic anhydride** is typically synthesized from nicotinic acid. The method detailed in Organic Syntheses provides a reliable and high-yield procedure, emphasizing the need for strictly anhydrous conditions due to the compound's moisture sensitivity.<sup>[1]</sup>

## Experimental Protocol: Synthesis from Nicotinic Acid

This protocol is adapted from Rinderknecht and Gutenstein, Org. Synth. 1967, 47, 89.<sup>[1]</sup>

Reaction Scheme:



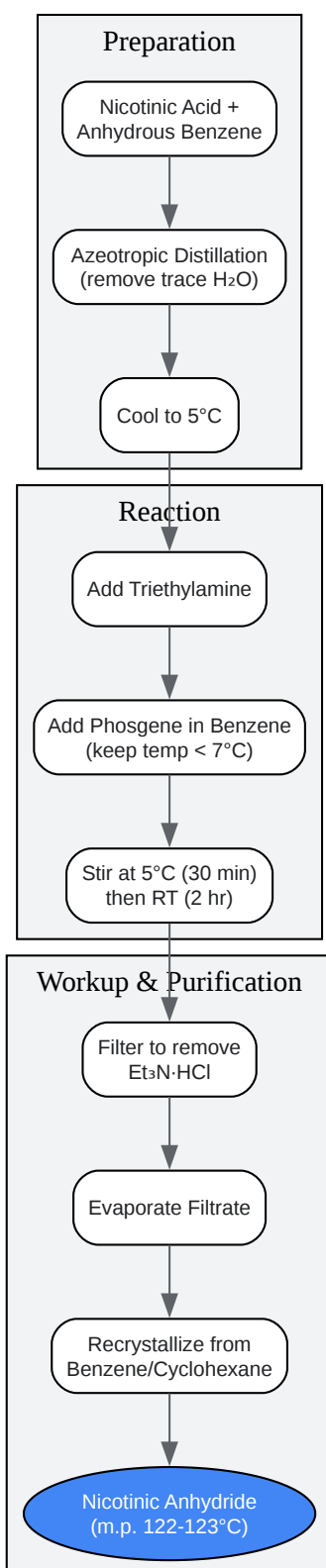
#### Materials:

- Nicotinic acid (10 g, 0.081 mole)
- Anhydrous benzene (275 ml)
- Triethylamine (8.65 g, 0.086 mole), freshly distilled
- 12.5% solution of phosgene in benzene (34 g, 0.043 mole phosgene)
- Anhydrous cyclohexane

#### Procedure:

- Set up a 500-ml, three-necked, round-bottomed flask fitted with a mechanical stirrer, a pressure-equalizing dropping funnel, and a stillhead connected to a condenser. All glassware must be oven-dried at 200°C overnight.[\[1\]](#)
- Add nicotinic acid and anhydrous benzene to the flask. Heat the mixture to distill off approximately 75 ml of benzene to remove trace moisture.
- Replace the stillhead with a Claisen head fitted with a thermometer and a calcium chloride tube. Cool the mixture to 5°C in an ice bath.
- Add the triethylamine all at once to the cold suspension. A clear solution should form.
- With continued stirring and cooling, add the phosgene solution through the dropping funnel. Maintain the reaction temperature below 7°C. Triethylamine hydrochloride will precipitate immediately.[\[1\]](#)
- After the addition is complete, stir the mixture at 5°C for 30 minutes, then at room temperature for an additional 2 hours.
- Filter the mixture and wash the collected triethylamine hydrochloride with anhydrous benzene.

- Combine the filtrate and washes and evaporate to dryness on a rotary evaporator.
- To purify the crude product, simmer the residue with 175 ml of a 2:3 mixture of anhydrous benzene and cyclohexane. Filter the hot mixture to remove any insoluble material.
- Store the filtrate at 5°C for 18 hours to allow crystallization.
- Collect the crystalline product by filtration, wash with a small amount of cold benzene-cyclohexane mixture, and dry in a vacuum.
- A total yield of 87–93% of **nicotinic anhydride** with a melting point of 122–123°C can be obtained.[\[1\]](#)



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*Synthesis and purification workflow for **Nicotinic Anhydride**.*

## Applications in Organic Synthesis

**Nicotinic anhydride** is primarily used as an efficient acylating agent for the introduction of the nicotinoyl group. Its reactivity is characteristic of acid anhydrides, making it a valuable tool in the synthesis of esters and amides of nicotinic acid, which are often explored for their pharmacological properties.

## Experimental Protocol: Esterification of an Alcohol

This protocol demonstrates the use of **nicotinic anhydride** in the synthesis of nicotinic acid esters, adapted from a foundational method for preparing steroid nicotinates.

Reaction: Alcohol (R-OH) + **Nicotinic Anhydride** → Nicotinate Ester (R-O-CO-Py) + Nicotinic Acid

Materials:

- An alcohol (e.g., Testosterone, 15 parts by weight)
- **Nicotinic anhydride** (14 parts by weight)
- Water
- Sodium bicarbonate

Procedure:

- Heat **nicotinic anhydride** in a reaction vessel to 140°C until it becomes a molten liquid.
- Add the alcohol (e.g., testosterone) to the molten anhydride.
- Maintain the mixture at 140°C for 30 minutes with frequent stirring.
- After cooling, crush the resulting solid mass and suspend it in water.
- Add sodium bicarbonate solution to neutralize and dissolve any unreacted anhydride and the nicotinic acid byproduct.
- The insoluble product, the nicotinate ester, precipitates out.

- Collect the precipitate by filtration, wash thoroughly with water, and dry.

## Biological Activity and Signaling Pathways

**Nicotinic anhydride** itself is not known to be a direct pharmacological agent. In a biological system, it is expected to readily hydrolyze to two equivalents of nicotinic acid (niacin). Therefore, its biological relevance is directly tied to the well-established pharmacology of nicotinic acid.

Nicotinic acid is a crucial vitamin and a lipid-lowering agent. Its primary pharmacological effects are mediated through the activation of a specific G protein-coupled receptor (GPCR) known as the Hydroxycarboxylic Acid Receptor 2 (HCA<sub>2</sub>), also designated as GPR109A.<sup>[4]</sup>

### HCA<sub>2</sub> Receptor Signaling Cascade

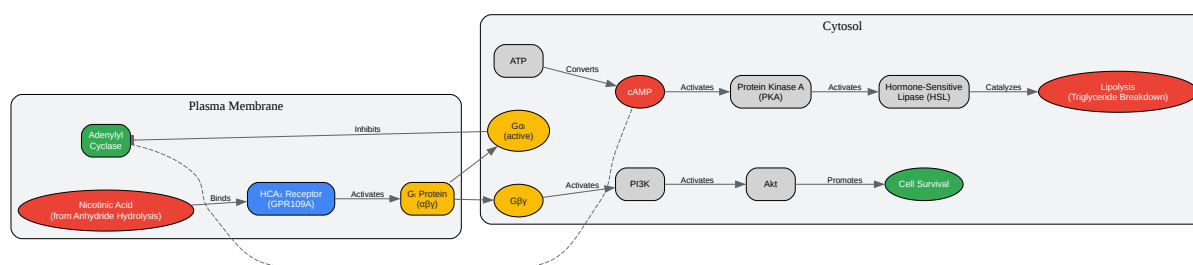
The activation of the HCA<sub>2</sub> receptor by nicotinic acid initiates a signaling cascade primarily through the G<sub>i</sub> subfamily of G proteins.

Key Steps in the Pathway:

- **Ligand Binding:** Nicotinic acid binds to the HCA<sub>2</sub> receptor on the surface of cells, particularly adipocytes and immune cells like macrophages.<sup>[5][6]</sup>
- **G<sub>i</sub> Protein Activation:** This binding event causes a conformational change in the receptor, leading to the activation of the associated heterotrimeric G<sub>i</sub> protein. The Gα<sub>i</sub> subunit dissociates from the Gβγ dimer.
- **Inhibition of Adenylyl Cyclase:** The activated Gα<sub>i</sub> subunit inhibits the enzyme adenylyl cyclase. This action reduces the intracellular concentration of cyclic AMP (cAMP).
- **Downstream Effects (Antilipolysis):** In adipocytes, the decrease in cAMP levels leads to reduced activity of Protein Kinase A (PKA). PKA would normally phosphorylate and activate hormone-sensitive lipase (HSL), the enzyme responsible for breaking down triglycerides. By inhibiting this cascade, nicotinic acid effectively reduces lipolysis, leading to a decrease in circulating free fatty acids.



- **G $\beta\gamma$ -Mediated Pathways:** The dissociated G $\beta\gamma$  subunits can also activate other signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is involved in cell survival and growth.



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